molecular formula C25H21FO3 B11150905 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11150905
M. Wt: 388.4 g/mol
InChI Key: MWFSJBSZYGQBPV-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The specific conditions for synthesizing this compound may include the use of fluorophenyl methoxy derivatives and appropriate catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorophenyl and propyl groups may enhance its stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C25H21FO3

Molecular Weight

388.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C25H21FO3/c1-2-8-18-13-21-20(17-9-4-3-5-10-17)14-25(27)29-24(21)15-23(18)28-16-19-11-6-7-12-22(19)26/h3-7,9-15H,2,8,16H2,1H3

InChI Key

MWFSJBSZYGQBPV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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